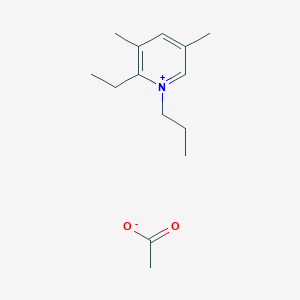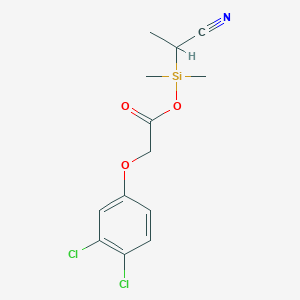
Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester is a complex organic compound that features a combination of acetic acid, dichlorophenoxy, cyanoethyl, and dimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester typically involves multiple steps, starting with the preparation of the 3,4-dichlorophenoxyacetic acid. This can be achieved through the chlorination of phenoxyacetic acid. The next step involves the introduction of the cyanoethyl group, which can be done through a nucleophilic substitution reaction using a suitable cyanoethylating agent. Finally, the dimethylsilyl ester is formed by reacting the intermediate with a dimethylsilylating agent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The ester group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester has several applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester involves its interaction with molecular targets, which could include enzymes, receptors, or other biomolecules. The specific pathways and effects depend on the context of its use, such as in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)trimethylsilyl Ester
- Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)ethylsilyl Ester
Uniqueness
The uniqueness of Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications that similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
106865-07-0 |
|---|---|
Molekularformel |
C13H15Cl2NO3Si |
Molekulargewicht |
332.25 g/mol |
IUPAC-Name |
[1-cyanoethyl(dimethyl)silyl] 2-(3,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C13H15Cl2NO3Si/c1-9(7-16)20(2,3)19-13(17)8-18-10-4-5-11(14)12(15)6-10/h4-6,9H,8H2,1-3H3 |
InChI-Schlüssel |
UKNRTLBBFVDPAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#N)[Si](C)(C)OC(=O)COC1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
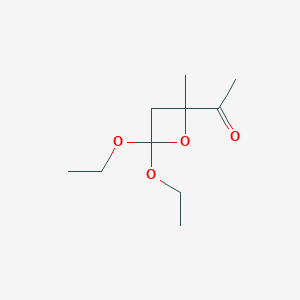

![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)

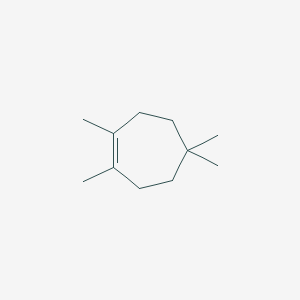
![(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine](/img/structure/B14340150.png)
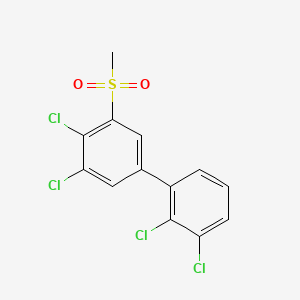
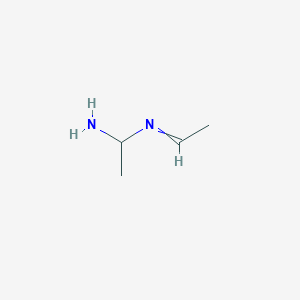

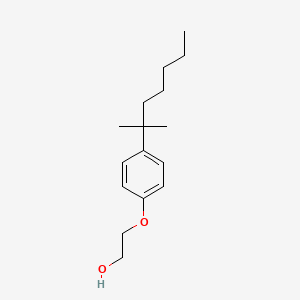
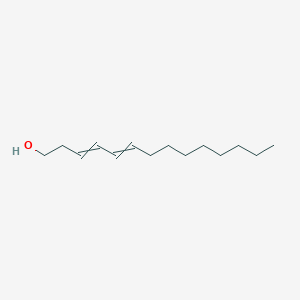
![2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate](/img/structure/B14340189.png)
